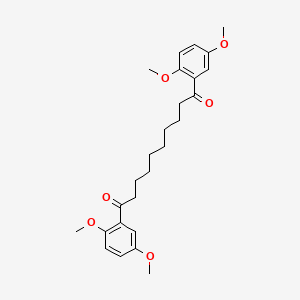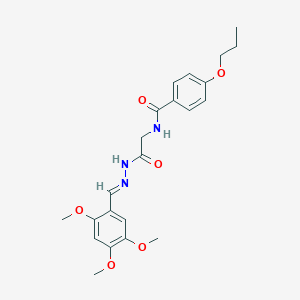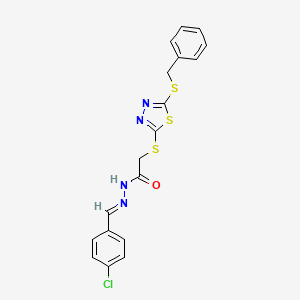
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione is a chemical compound with the molecular formula C26H34O6 and a molecular weight of 442.557 g/mol It is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a decane-1,10-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable decane-1,10-dione precursor under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione: This compound has a similar structure but with a shorter pentane backbone.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another related compound with different substituents on the decane backbone.
Uniqueness
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its longer decane backbone and the presence of two 2,5-dimethoxyphenyl groups make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
10365-10-3 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,10-bis(2,5-dimethoxyphenyl)decane-1,10-dione |
InChI |
InChI=1S/C26H34O6/c1-29-19-13-15-25(31-3)21(17-19)23(27)11-9-7-5-6-8-10-12-24(28)22-18-20(30-2)14-16-26(22)32-4/h13-18H,5-12H2,1-4H3 |
InChI Key |
LSXLSJUIRYFZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCCCCCC(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12016344.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)

![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)
![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016379.png)




